4-Bromo-2-thiophenecarboxaldehyde

Catalog No.
S662830
CAS No.
18791-75-8
M.F
C5H3BrOS
M. Wt
191.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-thiophenecarboxaldehyde

CAS Number

18791-75-8

Product Name

4-Bromo-2-thiophenecarboxaldehyde

IUPAC Name

4-bromothiophene-2-carbaldehyde

Molecular Formula

C5H3BrOS

Molecular Weight

191.05 g/mol

InChI

InChI=1S/C5H3BrOS/c6-4-1-5(2-7)8-3-4/h1-3H

InChI Key

PDONIKHDXYHTLS-UHFFFAOYSA-N

SMILES

C1=C(SC=C1Br)C=O

Synonyms

3-Bromo-5-formylthiophene; 3-Bromo-5-thiophenecarboxaldehyde; 4-Bromo-2-formylthiophene; 4-Bromothiophen-2-aldehyde; 4-Bromothiophen-2-carboxaldehyde; 4-Bromothiophene-2-carbaldehyde

Canonical SMILES

C1=C(SC=C1Br)C=O

Synthesis of Tetrahydroisoquinolinones

One prominent application of 4-bromothiophene-2-carbaldehyde is in the synthesis of tetrahydroisoquinolinones. Tetrahydroisoquinolinones are a class of heterocyclic compounds with a six-membered ring containing nitrogen and oxygen atoms and a five-membered ring fused to it. These compounds possess diverse biological activities and are of interest in medicinal chemistry research. A study published in the journal Tetrahedron Letters describes the utilization of 4-bromothiophene-2-carbaldehyde as a key starting material for the synthesis of tetrahydroisoquinolinones with potential antitumor properties. []

4-Bromo-2-thiophenecarboxaldehyde is an organic compound with the molecular formula C5_5H3_3BrOS. It features a bromine atom attached to a thiophene ring, which is further substituted with a carboxaldehyde functional group. This compound is characterized by its distinctive thiophene moiety, which contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and materials science. The presence of the bromine atom enhances its electrophilic properties, making it useful in various

Due to its electrophilic nature:

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.
  • Condensation Reactions: It can react with amines to form Schiff bases, which are significant in synthetic organic chemistry .
  • Cross-Coupling Reactions: This compound can be utilized in palladium-catalyzed cross-coupling reactions, allowing for the formation of complex organic molecules .

Research has indicated that derivatives of 4-bromo-2-thiophenecarboxaldehyde exhibit various biological activities. For instance, some synthesized Schiff bases from this compound have shown promising antibacterial and antioxidant properties. These activities are attributed to the electron-rich nature of the thiophene ring and the reactivity of the aldehyde group, which can interact with biological targets effectively .

The synthesis of 4-bromo-2-thiophenecarboxaldehyde typically involves several methods:

  • Bromination of Thiophene: The starting material, 2-thiophenecarboxaldehyde, undergoes bromination using bromine or other brominating agents to introduce the bromine atom at the 4-position.
  • Formylation: The introduction of the carboxaldehyde group can be achieved through formylation reactions involving reagents like phosphorus oxychloride (POCl3_3) and dimethylformamide (DMF) under controlled conditions .
  • Alternative Routes: Other methods may include using palladium-catalyzed reactions or other coupling strategies that allow for the introduction of both the bromine and aldehyde functionalities in a single step.

4-Bromo-2-thiophenecarboxaldehyde has various applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: Compounds derived from 4-bromo-2-thiophenecarboxaldehyde are explored for use in organic electronics and dye-sensitized solar cells due to their electronic properties .
  • Biological Research: Its derivatives are studied for potential therapeutic applications due to their biological activity.

Interaction studies involving 4-bromo-2-thiophenecarboxaldehyde focus on its reactivity with biological molecules and other chemical species. Research indicates that its derivatives can interact with proteins and nucleic acids, leading to potential applications in drug design and development. The interactions often depend on the substituents on the thiophene ring and their electronic effects.

Several compounds share structural similarities with 4-bromo-2-thiophenecarboxaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-2-thiophenecarboxaldehydeBromine at position 5Different position of bromine alters reactivity
2-ThiophenecarboxaldehydeNo bromine substitutionLacks halogen, potentially less reactive
3-Bromo-2-thiophenecarboxaldehydeBromine at position 3Different position affects electronic properties
4-Methyl-2-thiophenecarboxaldehydeMethyl group instead of bromineAlters solubility and electronic characteristics

The presence of the bromine atom at the 4-position in 4-bromo-2-thiophenecarboxaldehyde enhances its electrophilicity compared to non-brominated analogs, making it more reactive in nucleophilic substitution reactions.

4-Bromo-2-thiophenecarboxaldehyde (CAS: 18791-75-8) has become an essential building block in organic synthesis due to its unique structural features and reactivity profile. The compound possesses a molecular weight of 191.04 g/mol, melting point of 43-48°C, and density of approximately 1.8±0.1 g/cm³. Its commercial availability and reactivity at multiple sites make it an attractive starting material for diverse transformations. The following sections detail the principal synthetic methodologies employed in the functionalization of this important thiophene derivative.

Palladium-Catalyzed Cross-Coupling Reactions in Thiophene Functionalization

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of thiophenes, particularly for creating carbon-carbon bonds at specific positions of the thiophene ring. These transformations allow for the introduction of various substituents that can significantly alter the electronic and physical properties of the resulting compounds.

The Suzuki-Miyaura cross-coupling reaction represents one of the most versatile methods for functionalizing brominated thiophenes. Gong et al. developed an efficient approach using 4-bromothiophene-2-carbaldehyde (1) as a key building block for the synthesis of arylthiophene-2-carbaldehydes. Their methodology involved the reaction of 4-bromothiophene-2-carbaldehyde with equimolar amounts of arylboronic acids or esters in the presence of K₃PO₄ and Pd(PPh₃)₄ catalyst (Scheme 1). This approach provided access to a diverse array of 4-arylthiophene-2-carbaldehydes in good to excellent yields.

Table 1. Selected examples of Suzuki-Miyaura cross-coupling reactions of 4-bromothiophene-2-carbaldehyde.

EntryArylboronic acid/esterProductYield (%)Ref.
1Phenylboronic ester4-Phenylthiophene-2-carbaldehydeGood
23-Chloro-4-fluorophenylboronic acid4-(3-Chloro-4-fluorophenyl)thiophene-2-carbaldehydeHigh
34-Methoxyphenylboronic acid4-(4-Methoxyphenyl)thiophene-2-carbaldehydeHigh
44-Fluorophenylboronic acid4-(4-Fluorophenyl)thiophene-2-carbaldehyde82%

A significant advancement in this field was reported by researchers who developed conditions for regioselective double Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde. This sequential one-pot reaction afforded double-coupled products in generally good yields, representing a valuable approach for preparing highly substituted thiophenes. The key to success in these reactions was the use of minimal amounts of water to avoid significant dehalogenation during the first coupling step.

Another innovative approach for thiophene functionalization involves oxidative C–H/C–H cross-coupling. Researchers have developed a concise palladium-catalyzed method for oxidative coupling between benzothiazoles and thiophenes. This dehydrogenative cross-coupling reaction (CDC) demonstrates remarkable air and moisture insensitivity while maintaining high functional group tolerance, making it particularly valuable for complex molecule synthesis.

Nickel catalysis offers an alternative to palladium-based systems for thiophene functionalization. Nickel(II)-catalyzed cross-coupling polycondensation of thiophene derivatives proceeding via C–S bond cleavage has been reported. This approach represents a significant advance in the synthesis of regioregular poly(3-hexylthiophene) materials critical for electronic applications.

Regioselective Bromination Strategies for Thiophene Carboxaldehydes

The regioselective introduction of bromine atoms onto thiophene rings represents a critical strategy for preparing functionalized thiophene derivatives, including 4-bromo-2-thiophenecarboxaldehyde itself. Various bromination methodologies have been developed, each offering distinct advantages in terms of regioselectivity, yield, and reaction conditions.

Direct bromination of thiophenes typically employs electrophilic aromatic substitution reactions using bromine in various solvents. Common conditions include the use of bromine in chloroform (CHCl₃), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). The regioselectivity of the bromination is largely determined by the substitution pattern of the starting thiophene:

  • In 3-alkylthiophenes, bromination occurs at the 2-position first, followed by the 5-position
  • In 2-alkylthiophenes, bromination occurs at the 5-position first, followed by the 3-position

An interesting transformation involving bromination is the decarbonylative dibromination of thiophene-2-carboxaldehydes. Ajdačić et al. reported that the reaction of 5-phenylthiophene-2-carbaldehyde with bromine in chloroform at room temperature led to both 4-bromo-5-phenylthiophene-2-carbaldehyde and the decarbonylated 2,5-dibromo-3-phenylthiophene. This unexpected decarbonylative pathway offers an efficient route to dibrominated thiophenes under mild conditions.

Table 2. Comparative bromination strategies for thiophene derivatives.

MethodReagentsConditionsRegioselectivityYieldRef.
Direct brominationBr₂, CHCl₃r.t., 3hPosition-dependentHigh
Alternative methodNH₄Br, H₂O₂, AcOHMildSelective mono/di-brominationGood
Decarbonylative dibrominationBr₂, CHCl₃r.t.2,5-dibromination with decarbonylation36-52%

The mechanism of the decarbonylative dibromination has been investigated through DFT calculations. The reaction appears to proceed via the formation of a cationic intermediate (arenium ion or σ-complex), which can either undergo traditional aromatic substitution or, alternatively, decarbonylation. The decarbonylation pathway is facilitated by the presence of water, which explains the variable product ratios observed under different reaction conditions.

One-Pot Multicomponent Synthesis of Biologically Active Thiophene Hybrids

Multicomponent reactions offer a powerful strategy for rapidly accessing complex thiophene derivatives in a single synthetic operation. These approaches are especially valuable for generating libraries of compounds for biological screening and medicinal chemistry applications.

A significant advancement in this area was reported for a copper(I)-catalyzed multicomponent reaction that provides a new approach to fully substituted thiophenes. This elegant transformation simultaneously installs C–N, C–S, and C–C bonds, allowing for the direct formation of highly functionalized thiophene derivatives with diverse substitution patterns. The reaction involves:

  • Triethylammonium 1-(2-oxoindolin-3-ylidene)-2-aroylethanethiolates
  • Terminal alkynes
  • N-sulfonyl azides

The reaction proceeds under mild conditions using CuI (10 mol%) as a catalyst and Et₃N (2.0 equiv) as a base in dichloromethane at room temperature. This methodology demonstrates excellent functional group tolerance and provides access to thiophenes bearing multiple substituents in a single operation.

Table 3. Selected examples of copper(I)-catalyzed multicomponent synthesis of thiophenes.

EntryThiolateTerminal AlkyneN-Sulfonyl AzideYield (%)Ref.
1R¹ = PhEthynylbenzeneTsN₃61
2R¹ = Ph4-Cl-C₆H₄-C≡CHTsN₃42-67
3R¹ = PhHexylalkyneTsN₃45

The proposed mechanism for this transformation involves:

  • Copper-catalyzed cycloaddition between the terminal alkyne and N-sulfonyl azide to generate an azaheterocumulene intermediate
  • Nucleophilic addition of the thiolate to this intermediate
  • Subsequent tautomerization, intramolecular nucleophilic addition, protonation, and dehydration to afford the final thiophene products

Another innovative approach involves the nickel-catalyzed Suzuki-Miyaura cross-couplings of aldehydes. This unconventional method employs deformylative cross-coupling reactions to generate biaryls from aldehyde precursors. When applied to thiophene-2-carboxaldehydes, this methodology offers an efficient route to 2-arylthiophenes while avoiding traditional halogenation steps.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18791-75-8

Wikipedia

4-Bromothiophene-2-carboxaldehyde

Dates

Modify: 2023-08-15

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